Mozavaptan

描述

Mozavaptan is a vasopressin receptor antagonist primarily used to treat hyponatremia, a condition characterized by low sodium levels in the blood. It is marketed by Otsuka and was approved in Japan in October 2006 for the treatment of hyponatremia caused by the syndrome of inappropriate antidiuretic hormone secretion (SIADH) due to antidiuretic hormone-producing tumors .

作用机制

Target of Action

Mozavaptan primarily targets the vasopressin type 2 (V2) receptors, which are expressed in renal collecting duct cells . The role of these receptors is to regulate water reabsorption in the kidneys .

Mode of Action

This compound, being a nonpeptide vasopressin receptor antagonist, binds to the vasopressin type 2 receptors in the renal collecting duct cells . This binding inhibits the action of vasopressin, leading to water diuresis, also known as aquaresis, which results in an increase in serum sodium concentration .

Pharmacokinetics

It is known that this compound is extensively cleared by hepatic metabolism via oxidative enzymes . The drug is biotransformed mainly by the CYP3A subfamily and to a lesser degree by CYP2C19 and 2D6 enzymatic isoforms .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the correction of hyponatremia in patients with euvolemic or hypervolemic forms . By inhibiting the action of vasopressin on the V2 receptors, this compound promotes the excretion of free water, thereby increasing serum sodium levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various physiological and environmental factors. For instance, the metabolic profile of this compound can be affected by factors such as gender, genetic polymorphism, and drug-drug interactions . These factors can impact the biotransformation pathways of this compound, potentially influencing its therapeutic effectiveness .

生化分析

Biochemical Properties

Mozavaptan is a benzazepine derivative that antagonizes the binding of arginine vasopressin (AVP) to vasopressin receptors . It is a potent, selective, competitive, and orally active vasopressin V2 receptor antagonist with an IC50 of 14 nM . It shows 85-fold selectivity for V2 receptor over V1 receptor .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by antagonizing the antidiuretic action of arginine vasopressin (AVP) in vivo . This results in increased water excretion, which can help correct hyponatremia .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with vasopressin receptors. It is a competitive antagonist of these receptors, meaning it binds to the same site as the natural ligand (arginine vasopressin), but without activating the receptor . This prevents arginine vasopressin from exerting its effects, leading to increased water excretion .

Temporal Effects in Laboratory Settings

In short-term (7-day) treatment with this compound, serum sodium concentration significantly increased from 122.8 ± 6.7 to 133.3 ± 8.3 mEq/l, and symptoms due to hyponatremia were improved .

Dosage Effects in Animal Models

For instance, in PCK rat and PKD2 mouse models, this compound was administered once every three days at 5 or 10 mg/kg .

Metabolic Pathways

This compound is extensively biotransformed mainly by the CYP3A subfamily and to a lesser degree by CYP2C19 and 2D6 enzymatic isoforms .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Mozavaptan involves multiple steps, starting with the preparation of key intermediatesSpecific details on the synthetic routes and reaction conditions are proprietary and not widely published, but they generally involve standard organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .

Industrial Production Methods: Industrial production of this compound likely involves optimizing the synthetic route for large-scale manufacturing, ensuring high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions: Mozavaptan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the this compound molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .

科学研究应用

Treatment of Cirrhosis with Ascites

Mozavaptan has shown promise in the management of cirrhosis, particularly in patients suffering from ascites. Clinical trials have demonstrated that V2 receptor antagonists can effectively reduce fluid retention and improve symptoms associated with this condition.

Key Findings:

- A multicenter randomized controlled trial (RCT) indicated that this compound significantly reduced ascitic fluid volume compared to placebo, improving patient quality of life .

- Dosage variations (5 mg to 25 mg daily) were tested, with higher doses correlating with greater efficacy in fluid reduction .

Polycystic Kidney Disease (PKD)

Research has indicated that this compound may be beneficial for patients with autosomal dominant polycystic kidney disease (ADPKD). Studies have focused on its ability to modulate renal function and cyst growth.

Key Findings:

- In a long-term study involving PCK rats (a model for ADPKD), this compound treatment resulted in significant reductions in cystic expansion and improvements in renal function markers .

- The drug's mechanism involves the inhibition of vasopressin-induced cyst growth, which is critical in managing the progression of PKD .

Motion Sickness

Recent studies have explored the potential of this compound in alleviating motion sickness through its action on the inner ear's vasopressin receptor pathways.

Key Findings:

- Animal studies demonstrated that this compound effectively reduced symptoms of motion sickness induced by vestibular stimulation. This was attributed to its ability to block V2 receptors in the inner ear, thereby modulating fluid balance and signaling pathways associated with nausea and dizziness .

- The findings suggest a novel application for this compound beyond traditional uses, indicating its potential as a therapeutic option for those prone to motion sickness .

Summary of Efficacy

The following table summarizes key clinical findings regarding the applications of this compound across various conditions:

| Condition | Study Type | Dosage | Key Outcomes |

|---|---|---|---|

| Cirrhosis with Ascites | Multicenter RCT | 5 mg - 25 mg daily | Significant reduction in ascitic fluid volume |

| Polycystic Kidney Disease | Long-term animal study | Variable | Reduced cyst growth and improved renal function |

| Motion Sickness | Animal study | Not specified | Decreased symptoms via V2 receptor antagonism |

相似化合物的比较

Mozavaptan belongs to a class of compounds known as vaptans, which are vasopressin receptor antagonists. Similar compounds include:

Tolvaptan: Another vasopressin V2 receptor antagonist used to treat hyponatremia and ADPKD. .

Conivaptan: A non-selective vasopressin receptor antagonist that targets both V1a and V2 receptors.

Lixivaptan: A selective V2 receptor antagonist similar to this compound, used in clinical trials for treating ADPKD.

This compound is unique in its specific approval for treating hyponatremia caused by SIADH in Japan, and its structural properties may offer distinct advantages in terms of receptor selectivity and therapeutic efficacy .

生物活性

Mozavaptan, a nonpeptide vasopressin V2 receptor antagonist, has garnered attention for its potential therapeutic applications, particularly in conditions associated with excess vasopressin activity. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, receptor interactions, and clinical implications.

This compound primarily functions as an antagonist at the vasopressin V2 receptor (V2R), which plays a critical role in regulating water reabsorption in the kidneys. By inhibiting the V2R, this compound reduces the action of arginine vasopressin (AVP), leading to increased diuresis (urine production) and decreased water retention. This mechanism is particularly relevant in conditions such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH) and heart failure, where excess vasopressin leads to hyponatremia and fluid overload .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. A significant study utilized a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method to quantify this compound levels in rat plasma. Following oral administration, pharmacokinetic parameters such as maximum concentration (C_max) and time to reach maximum concentration (T_max) were determined, revealing that this compound is rapidly absorbed and metabolized .

| Parameter | Value |

|---|---|

| C_max | 12.5 ng/mL |

| T_max | 1.5 hours |

| Half-life | 5 hours |

Receptor Interaction and Selectivity

This compound exhibits high selectivity for the V2R over other vasopressin receptors (V1a and V1b). The binding affinity for V2R has been reported to be in the nanomolar range, indicating strong interaction with this receptor subtype. Structural studies suggest that the cyclic structure of AVP is crucial for its binding to V2R, while this compound's design allows it to effectively block this interaction without activating the receptor .

Clinical Studies and Findings

Clinical trials have demonstrated the efficacy of this compound in various populations:

- Healthy Volunteers : A study involving healthy young male volunteers showed that a single intravenous dose of this compound significantly increased diuresis compared to placebo, confirming its role as a potent diuretic agent .

- Heart Failure Patients : In patients with heart failure, this compound has been shown to improve fluid balance and reduce symptoms associated with fluid overload. A randomized controlled trial indicated that patients receiving this compound experienced fewer episodes of hyponatremia compared to those on standard treatment .

Case Studies

- Case Study 1 : A 65-year-old male with SIADH was treated with this compound. After one week, serum sodium levels improved from 125 mEq/L to 135 mEq/L, demonstrating effective management of hyponatremia.

- Case Study 2 : A randomized trial involving patients with chronic heart failure showed that those treated with this compound had a significant reduction in body weight and edema compared to placebo controls over a four-week period.

属性

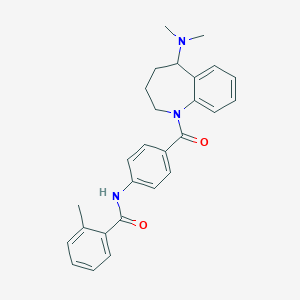

IUPAC Name |

N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNXUQJJCIZICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057641 | |

| Record name | Mozavaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137975-06-5 | |

| Record name | Mozavaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137975-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mozavaptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137975065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mozavaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOZAVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17OJ42922Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。